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Compound of Interest

Compound Name: Ogerin analogue 1

Cat. No.: B15605486 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of an Ogerin analogue's performance against other alternatives,

supported by experimental data from knockout studies that confirm its mechanism of action

through the G protein-coupled receptor 68 (GPR68).

Ogerin and its analogues have emerged as valuable chemical probes for studying the function

of GPR68, a proton-sensing receptor implicated in a range of physiological and pathological

processes, including fibrotic diseases and neurological disorders.[1][2] Knockout studies have

been instrumental in validating GPR68 as the specific target of these compounds, providing a

clear basis for their mechanism of action.[1][3]

Comparative Analysis of GPR68 Modulators
Ogerin and its more potent analogue, MS48107, act as positive allosteric modulators (PAMs) of

GPR68, enhancing the receptor's sensitivity to its endogenous ligand, protons (H+).[3][4][5]

This allosteric modulation has been shown to be highly selective for GPR68 over other closely

related proton-sensing GPCRs.[3][4] The table below summarizes the key characteristics of

Ogerin, its analogue MS48107, and other molecules reported to modulate GPR68 activity.
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Compound Type Potency Selectivity

In Vivo
Efficacy
Confirmed
by KO

Key
Findings

Ogerin GPR68 PAM
pEC50 =

6.83[1]

Selective for

GPR68[1]
Yes[1][2][3][6]

Suppresses

fear

conditioning

in wild-type

but not

GPR68

knockout

mice.[1][2][6]

Inhibits TGF-

β-induced

myofibroblast

differentiation

.[1][7][8]

MS48107 GPR68 PAM

33-fold

increased

allosteric

activity

compared to

Ogerin[3][4]

[5]

Highly

selective over

related

GPCRs and

48 other

common drug

targets[3][4]

Not explicitly

stated in

provided

abstracts, but

brain-

penetrant in

mice.[3][4]

Improved

GPR68 PAM

for in vitro

and in vivo

studies.[3][4]

[5]

Lorazepam
GPR68

Agonist[2]
Not specified

Also a

benzodiazepi

ne

anxiolytic[2]

Not specified

Identified

through a

yeast-based

screen.[2]

3,5-

disubstituted

isoxazoles

(Isx)

Putative

GPR68

Agonist[2][9]

Not specified Agonistic

action could

not be

reproduced in

later studies,

suggesting

No Initially

shown to

activate Gq

signaling.[2]
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non-specific

effects.[2]

Experimental Confirmation via GPR68 Knockout
Models
The definitive evidence for the GPR68-mediated mechanism of Ogerin comes from in vivo

studies using GPR68 knockout (KO) mice. These studies have demonstrated that the

physiological effects of Ogerin are completely absent in mice lacking the GPR68 gene,

unequivocally identifying it as the molecular target.

Fear Conditioning Studies
A key experiment involved the assessment of fear conditioning in both wild-type (WT) and

GPR68 KO mice. Administration of Ogerin was found to suppress the recall of fear conditioning

in WT mice.[1][6] However, this effect was entirely absent in the GPR68 KO mice, providing

strong evidence that Ogerin's modulation of memory processes is dependent on its interaction

with GPR68.[1][2][3]

Vascular Smooth Muscle Cell Proliferation
In vitro studies using vascular smooth muscle (VSM) cells from GPR68 KO mice have also

shed light on the receptor's role in cellular proliferation. These KO VSM cells exhibited

increased cell-cycle progression and proliferation compared to VSM cells from WT mice.[10]

This finding supports a growth-inhibitory role for GPR68, a pathway that can be potentially

modulated by Ogerin and its analogues.

Signaling Pathways of Ogerin Analogues
Ogerin and its analogues exert their effects by modulating the downstream signaling cascades

of GPR68. The primary mechanism involves the potentiation of the Gαs signaling pathway in

response to acidic conditions.[1][3][8] This leads to the activation of adenylyl cyclase, an

increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[7][8] A key

downstream target of PKA is the transcription factor CREB (cAMP response element-binding

protein), which is phosphorylated upon pathway activation.[1][3][7][8][11] Ogerin has also been
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reported to act as a Gq-agonist, which would lead to the activation of phospholipase C and

subsequent mobilization of intracellular calcium.[2][6]
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Caption: Ogerin analogue signaling pathway via GPR68.

Experimental Methodologies
The following outlines the key experimental protocols used to confirm the mechanism of Ogerin

and its analogues.

GPR68 Knockout Mouse Generation
GPR68 knockout mice are generated using standard gene-targeting techniques.[9][12] This

typically involves the deletion of a critical exon of the Gpr68 gene in embryonic stem cells,

followed by the generation of chimeric mice and subsequent breeding to establish a

homozygous knockout line. Successful gene deletion is confirmed by genotyping and

quantitative RT-PCR.[9]

In Vivo Fear Conditioning Assay
Training: Mice are placed in a conditioning chamber and presented with an auditory cue

(conditioned stimulus, CS) that co-terminates with a mild foot shock (unconditioned stimulus,

US).
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Contextual Fear Testing: The following day, mice are returned to the same chamber, and

freezing behavior (a measure of fear) is recorded in the absence of the CS and US.

Cued Fear Testing: Mice are then placed in a novel environment, and after a baseline period,

the CS is presented, and freezing behavior is again measured.

Drug Administration: Ogerin or its analogue is administered (e.g., intraperitoneally) at a

specific time before the training or testing phase.[1]

Day 1: Training

Day 2: Testing

Place mouse in chamber
Present auditory cue (CS)

Deliver foot shock (US)

Return mouse to same chamber
Measure freezing

Place mouse in novel chamber
Present auditory cue (CS)

Measure freezing

Administer Ogerin Analogue
or Vehicle

Click to download full resolution via product page

Caption: Workflow for fear conditioning experiments.

Western Blot for CREB Phosphorylation
Cell Culture and Treatment: Cells (e.g., primary human lung fibroblasts or HEK293 cells

expressing GPR68) are cultured and treated with Ogerin or its analogue for a specified time.

[1][7][8]
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Protein Extraction: Cells are lysed, and total protein is extracted.

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

Immunoblotting: The membrane is incubated with primary antibodies specific for

phosphorylated CREB (pCREB) and total CREB, followed by incubation with secondary

antibodies conjugated to a detectable marker.

Detection and Quantification: The signal is detected, and the levels of pCREB are

normalized to total CREB.[8]

Conclusion
The use of GPR68 knockout mice has been pivotal in unequivocally demonstrating that Ogerin

and its analogues exert their biological effects through this specific receptor. These findings

provide a solid foundation for the continued development of GPR68 modulators as potential

therapeutics for a variety of diseases. The availability of more potent and selective analogues

like MS48107 offers promising tools for further elucidating the physiological and

pathophysiological roles of GPR68.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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